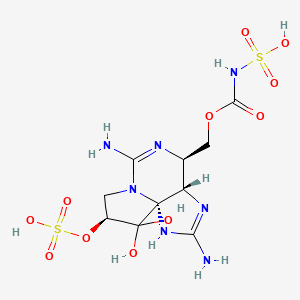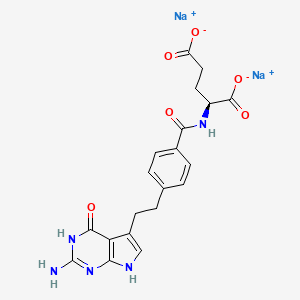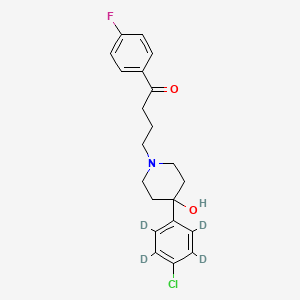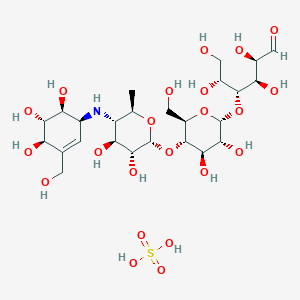
Acarbose sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acarbose is an alpha-glucosidase inhibitor used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes mellitus . It is a complex oligosaccharide that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals .
Synthesis Analysis
Acarbose is produced by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD .Molecular Structure Analysis
Acarbose is a complex oligosaccharide . Its empirical formula is C25H43NO18 and its chemical structure is as follows :O([C@H]1C@HC@@HC@HO[C@@H]1CO)[C@H]4OC@@HC@@HC@@HC@H[C@H]2O)C@H[C@H]3O)C@H[C@H]4O)CO Chemical Reactions Analysis
A mechanistic study of the poorly understood pathway by which the inhibitor acarbose is enzymatically rearranged by human pancreatic alpha-amylase has been conducted . The study involved structurally examining the binding modes of the related inhibitors isoacarbose and acarviosine-glucose, and by novel kinetic measurements of all three inhibitors under conditions that demonstrate this rearrangement process .Physical And Chemical Properties Analysis
Acarbose is a white to off-white powder with a molecular weight of 645.608 g·mol−1 . It is soluble in water and has a pKa of 5.1 .科学的研究の応用
1. Influence on α-Amylase and α-Glucosidase
Acarbose, known for its inhibitory effect on α-amylase and α-glucosidase, has been studied for its potential in combination with gallic acid (GA). Research shows that a mix of 50% acarbose and 50% GA exhibited the highest α-glucosidase inhibitory effect. This combination also demonstrated antioxidant properties and the potential for reduced side effects in antidiabetic therapy (Oboh et al., 2016).
2. Antineoplastic Effects on Colorectal Cancer
A study assessing the association between acarbose use in diabetic patients and the incidence of colorectal cancer found that acarbose usage led to a significant reduction in the risk of colorectal cancer. This effect was dose-dependent and highlights acarbose's potential as an antineoplastic agent (Tseng et al., 2015).
3. Insulin Sensitivity Improvement
Research has demonstrated that acarbose can improve insulin sensitivity in subjects with impaired glucose tolerance. This improvement suggests acarbose's utility in preventing the progression of such conditions to non-insulin-dependent diabetes mellitus (Chiasson et al., 1996).
4. Impact on Polycystic Ovary Syndrome (PCOS)
A study evaluating the impact of acarbose on hyperandrogenic symptoms, insulin, and androgen serum concentrations in PCOS patients found significant improvements. Acarbose treatment led to a reduction in acne/seborrhoea score and improved hormonal profiles, suggesting its potential application in treating PCOS-related symptoms (Ciotta et al., 2001).
5. Role as a Calorie Restriction Mimetic
Acarbose has been studied for its role as a calorie restriction mimetic. It has shown benefits in pre-clinical models, such as increased lifespan and reduced body weight gain, independent of calorie intake reduction. These findings support further clinical trials of acarbose focusing on aging-related outcomes (Smith et al., 2020).
6. Reduction of Cardiovascular Events
A meta-analysis including several acarbose studies found that acarbose therapy significantly reduced the risk of myocardial infarction and other cardiovascular events in type 2 diabetic patients. This suggests acarbose's potential in cardiovascular disease prevention (Hanefeld et al., 2004).
7. Enhanced Glycemic Control
In addition to reducing postprandial hyperglycemia, acarbose has been found effective in enhancing glycemic control when used as a first-line drug in type 2 diabetes, particularly in the early stages of the disease (Hanefeld, 1998).
8. Improvement in Health and Lifespan in Mice
A study on aging HET3 mice showed that acarbose improved health and increased lifespan. This was observed across various doses of acarbose and suggests its potential application in aging research (Harrison et al., 2019).
Safety And Hazards
将来の方向性
Acarbose has been recommended in certain guidelines for treating diabetes, receiving preferred status even when compared to other oral glucose lowering drugs, due to its proven ability to reduce cardiovascular events . Large scale trials, like the ongoing Acarbose Cardiovascular Evaluation (ACE) trial, aim at conclusively establishing such a positive effect in patients with coronary heart disease and impaired glucose tolerance .
特性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18.H2O4S/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28;1-5(2,3)4/h2,4,7,9-27,29-40H,3,5-6H2,1H3;(H2,1,2,3,4)/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZAGRIRYDJUSP-PKCKZCPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO22S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acarbose sulfate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



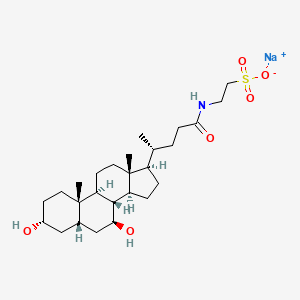
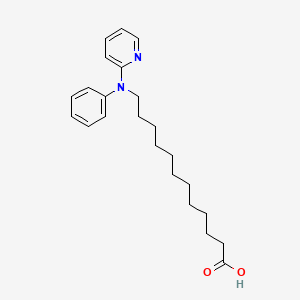


![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
